molecular formula C15H24BNO2 B1307254 N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 909391-56-6

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B1307254
CAS No.: 909391-56-6
M. Wt: 261.17 g/mol
InChI Key: LBUOWYCATLFSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 129636-11-9) is a boronic ester-containing compound with a phenyl backbone substituted at the meta position by a pinacol-protected boron group and an N,N-dimethylaminomethyl moiety. Its molecular formula is C₁₅H₂₄BNO₂ (MW: 261.17 g/mol) . The hydrochloride derivative (CAS: 1036991-19-1) has enhanced solubility due to the ionic form (MW: 297.63 g/mol) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions and as a precursor for positron emission tomography (PET) tracers targeting tryptophan metabolism .

Properties

IUPAC Name

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUOWYCATLFSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396657
Record name N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909391-56-6
Record name N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Formation of Boronic Ester

The boronic ester group is introduced through a palladium-catalyzed coupling reaction:

  • Reactants : Aryl halide (such as bromobenzene derivatives) and bis(pinacolato)diboron.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4).
  • Base : Potassium carbonate or other suitable bases.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

The reaction proceeds under inert conditions (argon or nitrogen atmosphere) to prevent oxidation. The boronic ester group enhances the compound's reactivity in subsequent steps.

Step 2: Amination Reaction

After forming the boronic ester intermediate:

  • Reactants : The boronic ester intermediate and N,N-dimethylamine.
  • Catalyst : Copper-based catalysts or transition metals may be used.
  • Solvent : Polar solvents like methanol or ethanol.

This step introduces the dimethylamino group via nucleophilic substitution or reductive amination.

Industrial Optimization

In large-scale production:

  • Reactors are scaled up to accommodate higher yields.
  • Purification methods such as crystallization or chromatography are employed to achieve high purity levels (>97%).

The compound is typically isolated as a hydrochloride salt to enhance stability and solubility.

Reaction Conditions and Parameters

Step Reactants Catalyst Solvent Temperature Notes
Formation of Boronic Ester Aryl halide + bis(pinacolato)diboron Pd(PPh3)4 THF/DMF ~80°C Inert atmosphere required
Amination Boronic ester intermediate + N,N-dimethylamine Copper catalysts Methanol/Ethanol ~50°C Polar solvents improve reaction efficiency

Mechanistic Insights

The boronic ester facilitates carbon-carbon bond formation during Suzuki-Miyaura coupling by forming stable complexes with transition metals. The dimethylamino group enhances the compound's nucleophilicity, making it suitable for various synthetic applications.

Purification Techniques

Post-reaction purification ensures high product quality:

  • Crystallization : Commonly used for isolating the hydrochloride salt.
  • Chromatography : Applied for separating impurities and achieving ≥97% purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Oxidation: Phenols.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Antibacterial Activity
Research has shown that compounds containing boronate esters exhibit significant antifungal and antibacterial properties. For instance, studies have demonstrated that cyclic diamines with boronate esters can effectively inhibit the growth of various pathogens. The incorporation of the boron moiety in N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine enhances its bioactivity against fungal strains and bacteria .

Drug Development
The compound's ability to act as a boron-based pharmacophore makes it a candidate for drug development. Its structural features can be optimized to target specific biological pathways or receptors. This potential has been explored in the context of designing novel therapeutics for diseases where traditional treatments are ineffective.

Materials Science Applications

Organic Electronics
this compound has been investigated for its application in organic electronics due to its electron-rich nature. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing compounds into these devices can enhance charge transport properties and overall device efficiency .

Polymer Chemistry
The compound can also serve as a building block for synthesizing advanced polymeric materials. Its unique chemical properties allow for the development of polymers with tailored functionalities for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.

Organic Synthesis Applications

Cross-Coupling Reactions
In organic synthesis, this compound is valuable in cross-coupling reactions. Its boronate ester moiety can participate in Suzuki coupling reactions to form carbon-carbon bonds efficiently. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Fluorescent Probes
The compound's structural characteristics allow it to be used as a fluorescent probe in biochemical assays. The presence of the dioxaborolane group can facilitate specific interactions with biomolecules or ions, enabling the detection of various analytes through fluorescence signaling mechanisms .

Case Studies

Study Title Findings Application Area
Synthesis and Antifungal Activity of Boronate EstersDemonstrated significant antifungal activity against multiple strainsMedicinal Chemistry
Organic Photovoltaic Devices using Boron CompoundsEnhanced efficiency due to improved charge transportMaterials Science
Cross-Coupling Reactions Involving Boronate EstersEfficient formation of carbon-carbon bondsOrganic Synthesis

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Aromatic Ring Substitution
  • Pyridine-Based Analog: N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine (CAS: Not provided) replaces the benzene ring with pyridine. This alters electronic properties, enhancing Lewis acidity of boron and influencing reactivity in cross-coupling reactions .
  • Indole-Based Derivatives :
    Compounds like 4 (N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine) incorporate an indole scaffold, which may improve binding to biological targets such as enzymes involved in tryptophan metabolism .
Positional Isomerism
  • Para-Substituted Analog: N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 938043-30-2) places the boron group at the para position.

Substituent Modifications

Amino Group Variations
  • N-Methyl vs.
  • Quaternary Ammonium Derivatives :
    Compound 5 (N,N,N-Trimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanaminium iodide) introduces a quaternary ammonium group, enhancing water solubility but limiting membrane permeability .
Halogen and Alkyl Substituents
  • Chlorinated Analog :
    2-Chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine (CAS: 2096332-20-4) incorporates a chlorine atom, which may improve electrophilic reactivity in aryl cross-couplings .
  • Methoxy-Substituted Derivatives: N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methyl-2-propanamine (CAS: Not provided) uses a methoxy group to modulate electronic density and solubility .

Biological Activity

N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS No. 1036991-19-1) is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H25BNO2
  • Molecular Weight : 297.63 g/mol
  • CAS Number : 1036991-19-1

The compound features a boron-containing moiety that is known to enhance the bioavailability and stability of certain pharmacophores. The presence of the dimethylamino group increases lipophilicity, potentially aiding in cellular penetration and interaction with biological targets.

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. It has been evaluated in vitro against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (TNBC)0.126Strong proliferation inhibition
MCF10A (non-cancer)2.5Minimal effect

The compound demonstrated a selectivity index favoring cancer cells over normal cells, indicating its potential as a targeted therapy for triple-negative breast cancer (TNBC) .

Mechanistic Insights

The mechanism underlying its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Case Studies

In a notable study involving mice models inoculated with MDA-MB-231 cells, treatment with this compound resulted in:

  • A significant reduction in metastatic nodules.
  • Enhanced survival rates compared to control groups .

Safety Profile

Toxicological assessments have indicated that the compound possesses a favorable safety profile at therapeutic doses. In subacute toxicity studies conducted on healthy mice:

Dose (mg/kg) Observation
40No significant adverse effects noted

This suggests that the compound may be suitable for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a reactive handle . Key steps include:
  • Step 1 : Preparation of the boronate ester intermediate via palladium-catalyzed borylation of halogenated precursors (e.g., bromophenyl derivatives).

  • Step 2 : Coupling with N,N-dimethylmethanamine under inert conditions (e.g., N₂ atmosphere) using catalysts like Pd(PPh₃)₄ and bases such as K₃PO₄ .

  • Purity Validation :

  • HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>95% required for research-grade material) .

  • NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., δ 1.3 ppm for tetramethyl groups, δ 2.2 ppm for N,N-dimethylamino protons) .

    Table 1 : Representative Reaction Conditions and Yields

    CatalystBaseSolventTemperatureYield (%)Reference
    Pd(dba)₂K₃PO₄1,4-Dioxane60°C56%
    Ni(cod)₂CsFDMF100°C40%

Q. How can researchers distinguish this compound from structurally similar boronate esters during characterization?

  • Methodological Answer : Differentiation relies on spectroscopic fingerprinting :
  • ¹¹B NMR : Unique chemical shift for the dioxaborolan group (δ ~30 ppm) vs. arylboronic acids (δ ~10 ppm) .
  • Mass Spectrometry : Exact mass ([M+H]⁺) calculated as C₁₆H₂₅BNO₂: 286.1984; deviations >5 ppm indicate impurities .
  • IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms full dimethylation of the amine .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of volatile amines during reactions .
  • Waste Disposal : Segregate boronate-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodological Answer : Substituents alter electron density at the boron center, affecting oxidative addition efficiency. For example:
  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of boron, accelerating transmetallation (e.g., -NO₂ increases rate by 2× vs. -H) .

  • Electron-Donating Groups (EDGs) : Stabilize boronate intermediates but may require higher catalyst loading. Computational studies (DFT) can predict Hammett σ values to guide substituent selection .

    Table 2 : Hammett Parameters and Reaction Rates

    Substituentσ (Hammett)Relative Rate (vs. -H)
    -NO₂+0.782.1×
    -OMe-0.270.7×

Q. What computational tools are recommended to model the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to map transition states in Suzuki-Miyaura coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
  • COMSOL Multiphysics : Optimize reactor design for scale-up by modeling heat/mass transfer in flow systems .

Q. How can this compound be integrated into polymer or materials science applications?

  • Methodological Answer : The boronate ester acts as a cross-linker or functional monomer:
  • Self-Healing Polymers : Incorporate into polyurethanes; boronate-diol dynamic bonds enable reversible network reformation .
  • MOF Synthesis : Coordinate with metal nodes (e.g., Zn²⁺) to create porous frameworks for gas storage .
  • Surface Functionalization : Graft onto silica nanoparticles via amine-boronate interactions for catalytic applications .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported yields for similar boronate esters?

  • Methodological Answer : Variations arise from catalyst selectivity and solvent polarity. For example:
  • Contradiction : Ni-based catalysts yield 40% in DMF vs. 65% in tert-amyl alcohol .
  • Resolution : Tert-amyl alcohol reduces side reactions (e.g., proto-deboronation) by stabilizing the boronate intermediate . Always validate solvent-catalyst pairs via control experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.